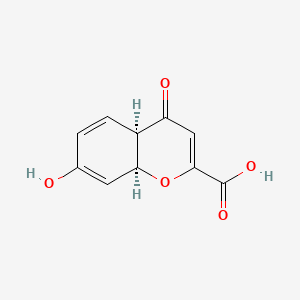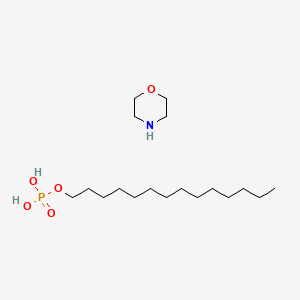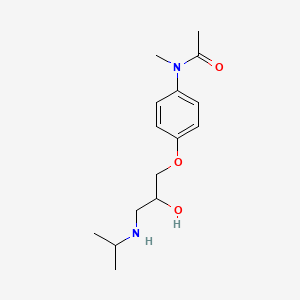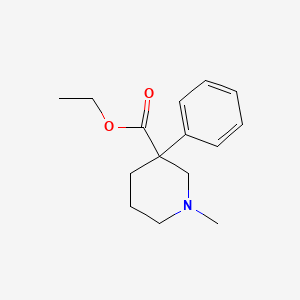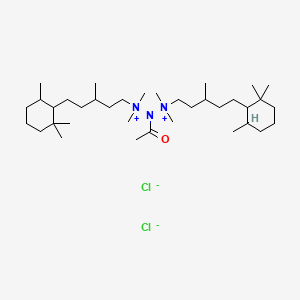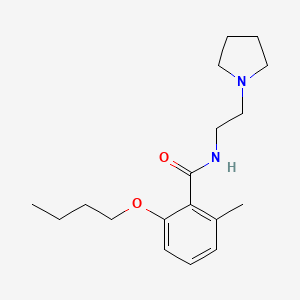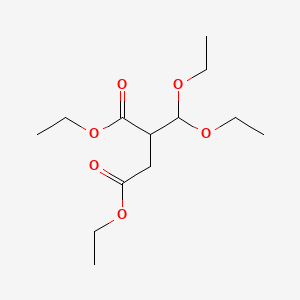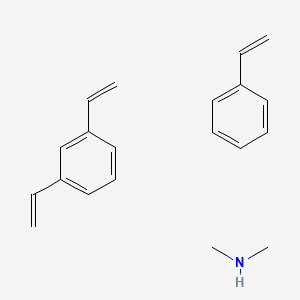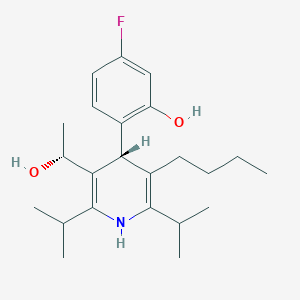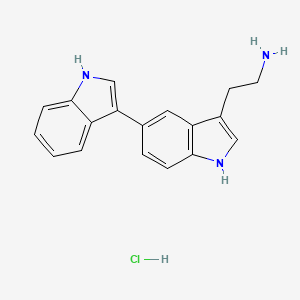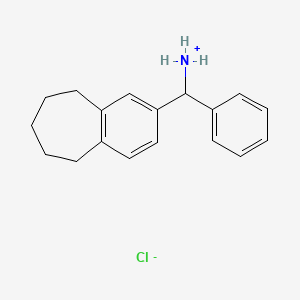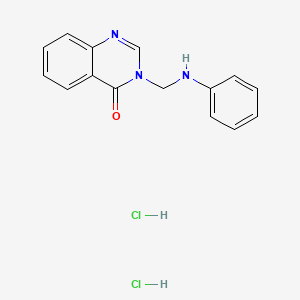
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is environmentally friendly and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while reduction can produce dihydroquinazolinone derivatives.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Phenylquinazolin-4(3H)-one: Another derivative with potential therapeutic applications.
3-(Phenylamino)methylquinazolin-4(3H)-one: A compound with a similar structure but different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylamino group and the dihydrochloride salt form can enhance its solubility and stability, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
75159-47-6 |
|---|---|
Formule moléculaire |
C15H15Cl2N3O |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
3-(anilinomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C15H13N3O.2ClH/c19-15-13-8-4-5-9-14(13)17-11-18(15)10-16-12-6-2-1-3-7-12;;/h1-9,11,16H,10H2;2*1H |
Clé InChI |
KCCBHAMYUJJKBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


